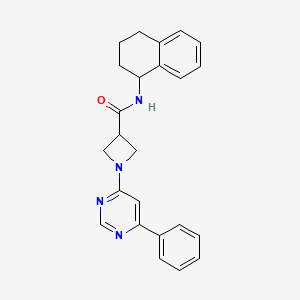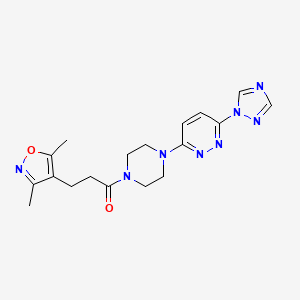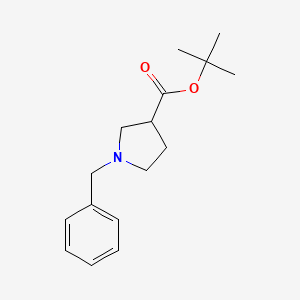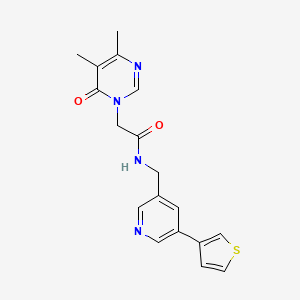
6-(Difluoromethyl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(Difluoromethyl)pyridazin-3-amine” is an organic compound with the molecular formula C5H5F2N3 . It has a molecular weight of 145.11 . It is typically stored in a dark place, under inert atmosphere, and in a freezer under -20°C .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been a topic of research in recent years . Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been developed . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridazin ring with a difluoromethyl group attached to the 6th carbon and an amine group attached to the 3rd carbon .Physical And Chemical Properties Analysis
“this compound” is a solid or liquid at room temperature . It is typically stored in a dark place, under inert atmosphere, and in a freezer under -20°C .Aplicaciones Científicas De Investigación
PFAS Removal with Amine-Functionalized Sorbents
Amine-containing sorbents have been recognized for their potential in addressing environmental challenges, specifically in the removal of persistent and hazardous substances such as perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, pointing to a promising direction in the design of next-generation sorbents for efficient PFAS control in municipal water and wastewater treatment (Ateia et al., 2019).
Synthesis and Biological Activity of Pyridazine and Pyridazone Analogues
Pyridazine and pyridazone derivatives, chemically related to 6-(Difluoromethyl)pyridazin-3-amine, have been extensively studied due to their significant biological activities, especially concerning the cardiovascular system. Synthesis methods primarily involve the addition of hydrazine or its derivatives to a 1,4-disubstituted carbon chain. This comprehensive review highlights the synthesis and notable biological activities of these compounds, contributing valuable insights to the field of medicinal chemistry (Jakhmola et al., 2016).
Degradation of Nitrogen-Containing Hazardous Compounds
Advanced oxidation processes (AOPs) have been identified as effective strategies for mineralizing resistant nitrogen-containing compounds like amines and azo-based compounds, which are prevalent in various industries. This review provides a comprehensive examination of the degradation mechanisms, efficiency, and the influence of process parameters, underscoring the critical need for tailored solutions to address the global concern of amino-compounds in water sources (Bhat & Gogate, 2021).
Environmental and Health Risks of Novel Fluorinated Alternatives
With the increasing concern over the environmental and health impacts of per- and polyfluoroalkyl substances (PFASs), research has shifted towards novel fluorinated alternatives. This review delves into the sources, environmental fate, and potential toxicities of these new compounds, emphasizing the urgent need for further toxicological studies to evaluate their safety and implications for long-term use (Wang et al., 2019).
Role of Amines in Advanced Catalysis and Synthesis
Amine-functionalized metal–organic frameworks (MOFs) have demonstrated vast potential in areas such as CO2 capture and catalysis due to the strong interaction between CO2 and basic amino functionalities. This review highlights the synthesis, structure, and potential applications of amine-functionalized MOFs, offering insights into their role in addressing critical environmental and industrial challenges (Lin et al., 2016).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Pyridazine derivatives, which include 6-(difluoromethyl)pyridazin-3-amine, have been shown to have a wide range of pharmacological activities .
Mode of Action
It is known that some pyridazinone derivatives, which include this compound, inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a wide range of biological targets and physiological effects .
Result of Action
Pyridazinone derivatives have been shown to possess a wide range of pharmacological activities .
Propiedades
IUPAC Name |
6-(difluoromethyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-5(7)3-1-2-4(8)10-9-3/h1-2,5H,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGGCBNZTTZQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2557203.png)



![Ethyl 2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2557209.png)
![N-{(E)-[(4-methoxyphenyl)imino][(pyridin-2-ylmethyl)amino]methyl}-4-methylbenzamide](/img/structure/B2557212.png)
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate](/img/structure/B2557213.png)
![4-{5-(allylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-1-[(4-chlorophenyl)sulfonyl]piperidine](/img/structure/B2557214.png)
![2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2557215.png)
![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-thienylc arboxamide](/img/structure/B2557216.png)